molecular formula C25H17BrN2O3 B12032183 [4-bromo-2-[(E)-(naphthalene-1-carbonylhydrazinylidene)methyl]phenyl] benzoate CAS No. 764652-98-4

[4-bromo-2-[(E)-(naphthalene-1-carbonylhydrazinylidene)methyl]phenyl] benzoate

Cat. No.: B12032183
CAS No.: 764652-98-4
M. Wt: 473.3 g/mol
InChI Key: BWIOKXNJDTZZEA-JVWAILMASA-N
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Description

[4-bromo-2-[(E)-(naphthalene-1-carbonylhydrazinylidene)methyl]phenyl] benzoate is a complex organic compound featuring a bromine atom, a naphthalene ring, and a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-bromo-2-[(E)-(naphthalene-1-carbonylhydrazinylidene)methyl]phenyl] benzoate typically involves a multi-step process. One common route includes:

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar multi-step synthetic routes optimized for large-scale production. These methods would focus on maximizing yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .

Scientific Research Applications

Chemistry

In chemistry, [4-bromo-2-[(E)-(naphthalene-1-carbonylhydrazinylidene)methyl]phenyl] benzoate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations and modifications .

Biology and Medicine

Its hydrazone moiety is known for its biological activity, including antimicrobial and anticancer properties .

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers and dyes. Its structural properties make it suitable for applications requiring specific electronic or optical characteristics .

Mechanism of Action

The mechanism of action of [4-bromo-2-[(E)-(naphthalene-1-carbonylhydrazinylidene)methyl]phenyl] benzoate involves its interaction with various molecular targets. The hydrazone moiety can form stable complexes with metal ions, which may be crucial for its biological activity. Additionally, the compound can interact with cellular proteins and enzymes, affecting their function and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets [4-bromo-2-[(E)-(naphthalene-1-carbonylhydrazinylidene)methyl]phenyl] benzoate apart is its combination of a brominated aromatic ring, a naphthalene moiety, and a hydrazone linkage.

Biological Activity

The compound 4-bromo-2-[(E)-(naphthalene-1-carbonylhydrazinylidene)methyl]phenyl benzoate (CAS No. 764652-98-4) is a complex organic molecule notable for its unique structural features, including a bromine atom and a hydrazine derivative linked to a naphthalene moiety. This article explores its biological activity, potential pharmacological applications, and mechanisms of action based on current research findings.

Structural Characteristics

The molecular formula of the compound is C25H17BrN2O3C_{25}H_{17}BrN_2O_3, and its structure can be represented as follows:

4 bromo 2 E naphthalene 1 carbonylhydrazinylidene methyl phenyl benzoate\text{4 bromo 2 E naphthalene 1 carbonylhydrazinylidene methyl phenyl benzoate}

This compound features:

  • A bromine atom that may enhance biological interactions.
  • A naphthalene moiety , known for its diverse biological activities.
  • A hydrazine group , which is often associated with anticancer and antimicrobial properties.

Biological Activity

The biological activity of this compound is predicted based on its structural features, particularly its ability to interact with various biological targets. Compounds with similar structures have been linked to several pharmacological effects, including:

The mechanisms through which this compound exerts its biological effects are still under investigation. However, potential pathways include:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in microbial metabolism or cancer cell proliferation.
  • Disruption of Cell Membranes : Its lipophilic nature could allow it to integrate into cell membranes, disrupting their integrity.

Comparative Analysis with Similar Compounds

A comparative analysis with structurally similar compounds provides insights into the potential biological activities of 4-bromo-2-[(E)-(naphthalene-1-carbonylhydrazinylidene)methyl]phenyl benzoate:

Compound NameStructural FeaturesBiological Activity
2-HydrazinobenzothiazoleContains hydrazine and thiazole ringAntimicrobial
Naphtho[2,3-d]thiazoleNaphthalene fused with thiazoleAnticancer
BenzohydrazideSimple hydrazide structureAntimicrobial
4-Bromophenyl BenzoatePhenyl and benzoate structureAnticancer

Synthesis and Research Findings

The synthesis of 4-bromo-2-[(E)-(naphthalene-1-carbonylhydrazinylidene)methyl]phenyl benzoate involves several steps, requiring precise control over reaction conditions to achieve high yields. Research indicates that compounds with similar synthetic routes often exhibit significant biological activity.

Case Studies

  • Antimicrobial Studies : In vitro studies have demonstrated that compounds with hydrazine functionalities exhibit potent antimicrobial properties against Gram-positive and Gram-negative bacteria. Further exploration is needed to evaluate the specific efficacy of this compound.
  • Cytotoxicity Tests : Preliminary studies suggest that derivatives of naphthalene can induce apoptosis in cancer cell lines. Future research should focus on establishing the IC50 values for this specific compound across various cancer types.
  • Inflammatory Response Modulation : Research has shown that related compounds can reduce inflammatory markers in animal models. Investigating the anti-inflammatory potential of this compound could reveal new therapeutic applications.

Properties

CAS No.

764652-98-4

Molecular Formula

C25H17BrN2O3

Molecular Weight

473.3 g/mol

IUPAC Name

[4-bromo-2-[(E)-(naphthalene-1-carbonylhydrazinylidene)methyl]phenyl] benzoate

InChI

InChI=1S/C25H17BrN2O3/c26-20-13-14-23(31-25(30)18-8-2-1-3-9-18)19(15-20)16-27-28-24(29)22-12-6-10-17-7-4-5-11-21(17)22/h1-16H,(H,28,29)/b27-16+

InChI Key

BWIOKXNJDTZZEA-JVWAILMASA-N

Isomeric SMILES

C1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2)Br)/C=N/NC(=O)C3=CC=CC4=CC=CC=C43

Canonical SMILES

C1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2)Br)C=NNC(=O)C3=CC=CC4=CC=CC=C43

Origin of Product

United States

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